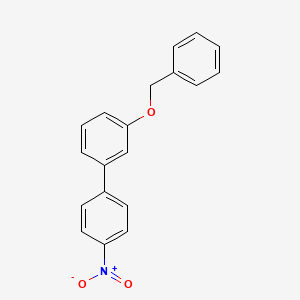

1-(Benzyloxy)-3-(4-nitrophenyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Benzyloxy)-3-(4-nitrophenyl)benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reactions between Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) have been prepared .Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-3-(4-nitrophenyl)benzene” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the kinetics of hydrolysis at medium acid strength (pH interval 2–5) of a series of phenylsulfamate esters have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Benzyloxy)-3-(4-nitrophenyl)benzene” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Organic Synthesis and Molecular Structure

Research on compounds structurally related to 1-(Benzyloxy)-3-(4-nitrophenyl)benzene highlights their significance in organic synthesis and the study of molecular structures. For instance, compounds like (E)‐1‐[4‐(Benzyloxy)benzylidene]‐2‐(4‐nitrophenyl)hydrazine have been synthesized to explore their crystal structures, revealing how specific intermolecular N—H⋯O hydrogen bonds stabilize their crystal packing (Shi Jun, 2005). Such studies are crucial for understanding molecular conformations and designing materials with desired properties.

Intermolecular Interactions and Crystal Engineering

The potential of nitro groups in facilitating intermolecular N⋯O interactions for crystal engineering is demonstrated in studies on hexakis(4-nitrophenyl)benzene. These interactions help in maintaining the structural integrity of layered structures, which is essential for designing materials with predictable molecular arrangements (E. Gagnon et al., 2007). This aspect of research could be relevant to understanding how 1-(Benzyloxy)-3-(4-nitrophenyl)benzene might interact in solid-state forms or in material science applications.

Synthesis of Functionalized Compounds

Research also extends to the synthesis of various functionalized compounds using benzyloxy and nitrophenyl groups as intermediates or key functional groups. For example, the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene showcases the importance of such compounds in pharmaceuticals, pesticides, and organic material production, highlighting their role as intermediates in organic synthesis (H. We, 2015).

Novel Synthesis Routes and Characterizations

Furthermore, the development of new synthesis routes, such as those for 4-(Benzyloxy)-1H-Indazole, illustrates the continuous effort to improve synthetic efficiency and yield for compounds containing benzyloxy groups, which are valuable for further chemical transformations and applications in various fields of chemistry and material science (Tang Yan-feng, 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWNAPOOAQPPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742944 |

Source

|

| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-3-(4-nitrophenyl)benzene | |

CAS RN |

1373232-68-8 |

Source

|

| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)